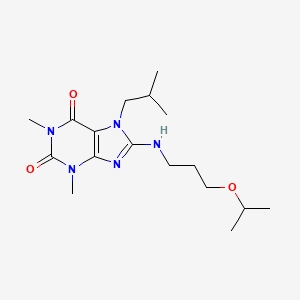

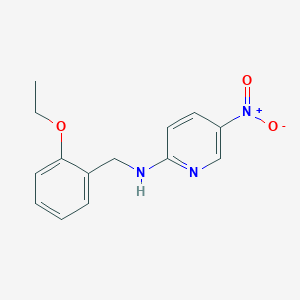

![molecular formula C8H16N2O3 B2681846 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid CAS No. 60274-11-5](/img/structure/B2681846.png)

4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid

Vue d'ensemble

Description

4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid, also known as N,N-dimethylglycine ethyl ester, is a chemical compound. It has a molecular formula of C8H16N2O3 and a molecular weight of 188.227 .

Physical And Chemical Properties Analysis

4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid has a density of 1.117±0.06 g/cm3 and a boiling point of 401.6±30.0 °C .Applications De Recherche Scientifique

Drug and Gene Delivery

This compound has been used in the creation of amphiphilic block copolymers, which can self-associate in aqueous media into nanosized micelles. These micelles can be loaded with anticancer drugs and nucleic acids for simultaneous delivery, significantly improving cancer therapy .

Nanocarrier in Gene Transfection

The compound has been used in the creation of Poly (2-(N,N-dimethylamino) ethyl methacrylate) (PDMAEMA), a nanomaterial that has shown great potential as a new generation of nanocarriers in gene transfection. It has been used to efficiently condense plasmid DNA into nanostructures for transfection in plant cells .

Antimicrobial Activity

The compound has been used in the synthesis of PR-TPB complex, which has shown good activity against both Gram-positive bacteria and yeast, including Candida albicans .

Optical Properties

The compound has been used in the synthesis of compounds with unique optical properties. These compounds have been studied using UV-Vis and fluorescence spectra .

Production of Cationic Polymers

The compound is commonly used in the production of cationic polymers. These polymers are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .

Propriétés

IUPAC Name |

4-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEDFENUDVHGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2681767.png)

![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2681768.png)

![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681772.png)

![Methyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2681773.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B2681777.png)

![3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2681783.png)

![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2681784.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681785.png)